molecular formula C12H17ClFN3O B12076091 4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride

4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride

Cat. No.: B12076091
M. Wt: 273.73 g/mol
InChI Key: XZFFEVWOYOOUIF-UHFFFAOYSA-N
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Description

4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride is unique due to its specific structural features, such as the presence of the fluorophenyl group, which may confer distinct pharmacological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C12H17ClFN3O

Molecular Weight

273.73 g/mol

IUPAC Name

4-amino-N-(4-fluorophenyl)piperidine-1-carboxamide;hydrochloride

InChI

InChI=1S/C12H16FN3O.ClH/c13-9-1-3-11(4-2-9)15-12(17)16-7-5-10(14)6-8-16;/h1-4,10H,5-8,14H2,(H,15,17);1H

InChI Key

XZFFEVWOYOOUIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)NC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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